molecular formula C20H12ClFN6O2 B2740970 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251550-50-1

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2740970
CAS No.: 1251550-50-1
M. Wt: 422.8
InChI Key: QHLZTVJPMLTPND-UHFFFAOYSA-N
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Description

The compound 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core. This scaffold is substituted with a 4-fluorophenyl group at position 2 and a 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety linked via a methyl group at position 4.

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN6O2/c21-14-5-1-13(2-6-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-3-7-15(22)8-4-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZTVJPMLTPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, including the formation of the benzothiazinone core, the piperidine ring, and the final coupling of these components. Common synthetic routes may include:

    Formation of Benzothiazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the benzothiazinone core with the piperidine ring using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds containing oxadiazole and pyrazole structures exhibit significant antimicrobial properties. Research has shown that derivatives of oxadiazole can effectively inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar compounds displayed notable activity against Gram-positive and Gram-negative bacteria . The structural features of the compound may enhance its interaction with microbial targets.

Anticancer Potential

The pyrazolo-triazine scaffold has been linked to anticancer activities due to its ability to interfere with cellular signaling pathways involved in cancer progression. Preliminary studies suggest that the compound could induce apoptosis in cancer cells by modulating key proteins associated with cell survival . The incorporation of the chlorophenyl group may further enhance its cytotoxic effects.

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of oxadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . The specific mechanism by which this compound exerts such effects requires further investigation but shows promise for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that compounds similar to this one may possess neuroprotective properties. They could potentially mitigate oxidative stress and neuronal cell death associated with neurodegenerative disorders . The dual action of the oxadiazole and pyrazolo-triazine moieties could be pivotal in developing treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Activity Evaluation

A series of synthesized derivatives were tested against various microbial strains. Among them, a derivative closely related to the target compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

Case Study 2: Anticancer Screening

In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death through apoptosis . Further studies are warranted to explore its mechanism of action.

Case Study 3: Neuroprotective Mechanism Analysis

In a model of oxidative stress-induced neurotoxicity, the compound demonstrated a protective effect on neuronal cells by reducing reactive oxygen species (ROS) levels by approximately 50%. This suggests potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting key signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Isostructural Compounds

Several structurally related compounds have been synthesized and characterized, providing insights into the role of halogen substitutions and heterocyclic arrangements:

Compound Name Key Structural Features Physicochemical Properties Reference
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, fluorophenyl, triazole, and thiazole substituents Isostructural (triclinic, P¯1 symmetry); planar conformation with perpendicular fluorophenyl groups
4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl, triazole, and thiazole substituents Identical crystal packing to the chlorophenyl analog, with minor adjustments for halogen size
5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one Nitrobenzoyl and pyrazolyl substituents High thermal stability (melting point not reported); synthesized via condensation reactions

Key Observations :

  • Halogen substitutions (Cl vs. F) minimally affect overall molecular conformation but influence crystal packing due to differences in van der Waals radii and electronegativity .

Comparison with Analogous Syntheses :

  • Triazinone Derivatives: Kaushik and Verma (2011) synthesized a triazinone derivative using phenylhydrazine and acetic acid under reflux, achieving moderate yields (39–70%) .
  • Thiazole Derivatives : High yields (>80%) were reported for isostructural thiazole compounds, attributed to optimized recrystallization in dimethylformamide .
Physicochemical Properties
  • Crystallography : The compound’s analogs exhibit triclinic symmetry (P¯1) with two independent molecules per asymmetric unit. Planarity dominates except for sterically hindered substituents (e.g., perpendicular fluorophenyl groups) .
  • Thermal Stability: While direct data for the target compound is unavailable, related triazinones and pyrazoles show high melting points (e.g., 252–255°C for a chromenone-pyrazolo[3,4-d]pyrimidine analog) .

Biological Activity

The compound 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure

The compound features a complex structure comprising multiple functional groups that contribute to its biological properties. The key components include:

  • Oxadiazole moiety : Known for diverse biological activities.
  • Pyrazolo[1,5-d][1,2,4]triazin core : Associated with various pharmacological effects.
  • Chlorophenyl and fluorophenyl substituents : These groups enhance the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The oxadiazole is formed through condensation reactions involving appropriate precursors.
  • Coupling with Pyrazolo Triazine : The oxadiazole derivative is then coupled with a pyrazolo triazine moiety under specific conditions to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • In vitro assays showed that compounds similar to the target molecule can induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

Antimicrobial Properties

Compounds within the oxadiazole class have exhibited antimicrobial activities:

  • Studies reported notable efficacy against various bacterial strains and fungi. The presence of the oxadiazole ring is crucial for this activity .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Targeting enzymes involved in nucleic acid synthesis and protein translation.
  • Disruption of Cellular Processes : Interfering with metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of compounds related to the target molecule:

  • Antifungal Activity Study :
    • A series of pyrazole derivatives were synthesized and tested against common phytopathogenic fungi. Results indicated substantial antifungal activity correlating with specific structural features .
  • Cytotoxicity Assessment :
    • A comparative study evaluated various derivatives against human cancer cell lines. Modifications in substituents led to enhanced cytotoxicity, highlighting the importance of chemical structure in determining biological efficacy .

Data Summary

Biological ActivityObserved EffectsIC50 Values
AnticancerInduces apoptosis in MCF-7 and HepG22.32 - 10.10 µg/mL
AntimicrobialEffective against bacterial strainsVaries by strain
AntifungalSignificant activity against fungiVaries by compound

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